5-Bromo-1-methyl-1H-imidazole

Kinetic Selectivity Bromination Imidazole Derivatives

5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) is the preferred C5-bromo N-methylimidazole building block, offering superior kinetic reactivity (rate constant 2.3×10⁶ dm³ mol⁻¹ s⁻¹) over its 2- or 4-isomers in Pd-catalyzed cross-couplings []. Essential for synthesizing 5-substituted imidazole libraries, tubulin polymerization inhibitors, and chiral nucleophilic catalysts for asymmetric synthesis [].

Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
CAS No. 1003-21-0
Cat. No. B086341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-imidazole
CAS1003-21-0
Molecular FormulaC4H5BrN2
Molecular Weight161 g/mol
Structural Identifiers
SMILESCN1C=NC=C1Br
InChIInChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
InChIKeyHATLLUIOEIXWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) Technical Overview for Procurement and Research


5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) is a halogenated N-methylimidazole building block. Its key structural feature is the bromine atom located exclusively at the C5 position of the 1-methylimidazole core [1], which confers predictable and well-characterized reactivity in palladium-catalyzed cross-coupling reactions [2]. This compound is available as a crystalline solid with a typical purity of 97% and a melting point of 40-44 °C .

Why 5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) Cannot Be Directly Substituted by Positional Isomers


The substitution of 5-bromo-1-methyl-1H-imidazole with its positional isomers, such as 2-bromo- or 4-bromo-1-methylimidazole, is not chemically feasible without significant changes to synthetic outcomes. The C5 bromine atom exhibits a higher kinetic reactivity towards electrophilic bromination, with a rate constant of 2.3 × 10⁶ dm³ mol⁻¹ s⁻¹ for the 5-position, compared to 1.7 × 10⁶ for the 4-position and 0.8 × 10⁶ for the 2-position [1]. This difference in reactivity directly impacts the efficiency and selectivity of cross-coupling reactions, including Suzuki-Miyaura and aminocarbonylations, where the 5-bromo isomer is the preferred substrate for high-yielding transformations [2]. Using an incorrect isomer may lead to incomplete conversion, the formation of unwanted regioisomers, or the failure of key synthetic steps, thereby compromising the integrity of the final product and the overall process yield.

Quantitative Evidence for Selecting 5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) Over Analogs


Superior Kinetic Reactivity at the C5 Position Compared to C4 and C2 Isomers

The rate constant for aqueous bromination of 1-methylimidazole is highest at the C5 position. This kinetic preference establishes the 5-bromo isomer as the most accessible and reactive halogenated derivative for further functionalization [1].

Kinetic Selectivity Bromination Imidazole Derivatives

High Yields in Palladium-Catalyzed Aminocarbonylation Reactions

5-Bromo-1-methyl-1H-imidazole is an effective substrate for palladium-catalyzed aminocarbonylation, achieving yields >80% under specific conditions. This demonstrates its utility as a robust electrophile in complex bond-forming reactions [1].

Aminocarbonylation Palladium Catalysis Amide Synthesis

Regioselective Synthetic Utility in Building Bioactive 4,5-Diarylimidazoles

The compound is a critical intermediate in a three-step sequence to prepare 4,5-diaryl-1-methyl-1H-imidazoles. This method has yielded derivatives with higher cytotoxicity than combretastatin A-4 (CA-4) against human tumor cell lines, a benchmark not achieved with the unsubstituted 1-methylimidazole starting material alone [1].

Regioselective Synthesis Cytotoxic Agents Diarylimidazoles

Proven Substrate in Copper-Catalyzed Amidation Leading to Chiral Catalysts

The compound serves as a direct substrate in copper-catalyzed amidation reactions. The resulting amidated product has been successfully transformed into a new chiral imidazole nucleophilic catalyst for the kinetic resolution of secondary alcohols [1].

Copper Catalysis Amidation Chiral Catalyst Synthesis

Key Application Scenarios for Procuring 5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0)


Synthesis of 5-Aryl and 5-Heteroaryl Imidazole Libraries via Suzuki-Miyaura Coupling

Based on its established reactivity in palladium-catalyzed cross-couplings [1], 5-Bromo-1-methyl-1H-imidazole is the ideal building block for generating diverse libraries of 5-substituted imidazoles. This is particularly relevant for medicinal chemistry programs exploring structure-activity relationships (SAR) around the imidazole core.

Precursor for Highly Cytotoxic 4,5-Diarylimidazole Analogs

As demonstrated by its role in synthesizing potent cytotoxic agents [2], this compound is a critical starting material for researchers developing novel tubulin polymerization inhibitors or other anticancer therapeutics based on the diarylimidazole scaffold.

Intermediate in the Synthesis of Chiral Nucleophilic Catalysts

For laboratories focused on asymmetric synthesis and catalysis, 5-Bromo-1-methyl-1H-imidazole is a proven precursor to chiral imidazole-based nucleophilic catalysts [3]. Its use can streamline the development of new methodologies for kinetic resolution and enantioselective transformations.

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